molecular formula C15H22O5 B1615786 Ethyl 3,4,5-triethoxybenzoate CAS No. 31374-71-7

Ethyl 3,4,5-triethoxybenzoate

Cat. No. B1615786
CAS RN: 31374-71-7
M. Wt: 282.33 g/mol
InChI Key: YFPCQOCKFBQIQG-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-triethoxybenzoate is a chemical compound with the molecular formula C15H22O5 . It is a derivative of benzoic acid, specifically a trihydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4,5-triethoxybenzoate consists of an ethoxybenzoate core with three ethoxy groups attached to the benzene ring . The exact mass of the molecule is 282.146729 Da .


Physical And Chemical Properties Analysis

Ethyl 3,4,5-triethoxybenzoate has a molecular weight of 282.33 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Safety and Hazards

Based on the available safety data sheet, Ethyl 3,4,5-triethoxybenzoate should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future research directions for Ethyl 3,4,5-triethoxybenzoate could involve further exploration of its potential biological activities, such as its antioxidant and anti-inflammatory properties . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name

ethyl 3,4,5-triethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-5-17-12-9-11(15(16)20-8-4)10-13(18-6-2)14(12)19-7-3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCQOCKFBQIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317538
Record name Ethyl 3,4,5-triethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,5-triethoxybenzoate

CAS RN

31374-71-7
Record name NSC317616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,4,5-triethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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